5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
CAS No.:
Cat. No.: VC16487013
Molecular Formula: C10H9F4N
Molecular Weight: 219.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H9F4N |
---|---|
Molecular Weight | 219.18 g/mol |
IUPAC Name | 5-fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline |
Standard InChI | InChI=1S/C10H9F4N/c11-9-4-7(10(12,13)14)3-6-5-15-2-1-8(6)9/h3-4,15H,1-2,5H2 |
Standard InChI Key | LXWUEYKQVZSKKB-UHFFFAOYSA-N |
Canonical SMILES | C1CNCC2=C1C(=CC(=C2)C(F)(F)F)F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s structural uniqueness arises from its substitution pattern on the tetrahydroisoquinoline core:
Property | Value | Source |
---|---|---|
CAS Number | 625127-11-9 | |
Molecular Formula | C₁₀H₉F₄N | |
Molecular Weight | 219.18 g/mol | |
Exact Mass | 219.067 Da | |
Topological Polar Surface | 12.03 Ų | |
Lipophilicity (LogP) | 2.819 |
The fluorine atom at position 5 enhances electronegativity and metabolic stability, while the trifluoromethyl group at position 7 contributes to steric bulk and lipophilicity . This combination optimizes membrane permeability and target binding in biological systems.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis follows a multi-step route documented in patents WO2003/093231 and WO2012/130915 :
Step 1: Core Formation
The tetrahydroisoquinoline scaffold is constructed via a modified Pictet-Spengler reaction, condensing fluoro-substituted phenethylamine derivatives with formaldehyde under acidic conditions .
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Reaction Temperature | 80–100°C | Maximizes CF₃ incorporation |
Residence Time | 30–45 minutes | Prevents decomposition |
Catalyst Loading | 5 mol% CuI | Balances cost/activity |
Industrial batches are stored at 2–8°C in amber glass containers to prevent photodegradation .
Pharmacological Applications
Compound | MIC₉₀ (M. tb) | ATP Synthase IC₅₀ | Source |
---|---|---|---|
Bedaquiline (Control) | 0.06 µg/mL | 1.2 nM | |
Analogous Derivative | 0.12 µg/mL | 8.5 nM |
The trifluoromethyl group enhances target binding by forming hydrophobic interactions with ATP synthase subunit c .
Metabolic Stability
Microsomal clearance studies in human liver microsomes demonstrate superior stability compared to bedaquiline:
Parameter | 5-Fluoro-7-CF₃ Derivative | Bedaquiline |
---|---|---|
Clint (µL/min/mg) | 18.2 ± 2.1 | 45.6 ± 3.8 |
t₁/₂ (min) | 32.4 | 12.7 |
This slower clearance profile suggests reduced dosing frequency in therapeutic applications .
Property | Specification |
---|---|
Purity | ≥95% (HPLC) |
Storage Conditions | 2–8°C, inert atmosphere |
Solubility | DMSO: 45 mg/mL |
Hazard Assessment
Classified as non-hazardous under OSHA guidelines. No mutagenicity or skin sensitization reported in in vitro assays .
Future Research Directions
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